Lipophilicity Reduction via 5-Methoxy Substitution
The target compound incorporates a 5-methoxy substituent that increases hydrogen-bond acceptor count and polar surface area relative to the des-methoxy comparator methyl 2-(pyridin-4-yl)benzoate (CAS 106047-16-9). The comparator has a computed XLogP of 2.9 , while the target compound, bearing an additional oxygen atom, is predicted to exhibit a lower logP (estimated ~2.4–2.6 by fragment-based calculation), shifting it closer to the optimal Lipinski logP range (≤5) and improving aqueous solubility for in vitro assay compatibility [1].
| Evidence Dimension | Computed lipophilicity (XLogP / predicted logP) |
|---|---|
| Target Compound Data | Predicted logP approximately 2.4–2.6 (fragment-based estimate; experimental data not available) |
| Comparator Or Baseline | Methyl 2-(pyridin-4-yl)benzoate (CAS 106047-16-9): XLogP = 2.9 (computed) |
| Quantified Difference | ΔlogP ≈ −0.3 to −0.5 units (lower lipophilicity for the target compound) |
| Conditions | Computed by XLogP algorithm (comparator); fragment-based estimation (target compound) |
Why This Matters
Lower logP translates to higher aqueous solubility and reduced nonspecific protein binding in biochemical and cell-based assays, making the target compound a more suitable starting point for PDE4 inhibitor lead optimization where assay compatibility at micromolar concentrations is critical.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
